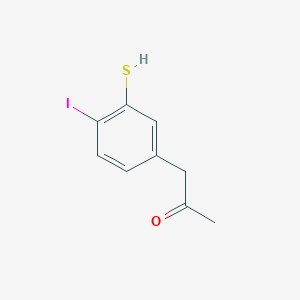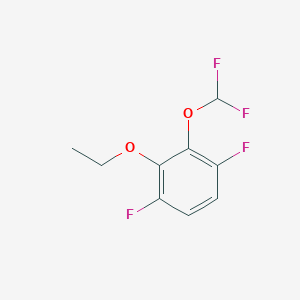
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde is a chemical compound known for its unique structure and properties It is a cyclohexane derivative with multiple functional groups, including a hydroxyl group, a formyl group, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 4-Hydroxy-2,2,6-trimethylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the formation of the formyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Catalytic oxidation processes using metal catalysts and continuous flow reactors can be employed to achieve higher yields and purity. These methods are designed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products
Oxidation: 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carboxylic acid.
Reduction: 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and formyl groups allow it to participate in hydrogen bonding and nucleophilic attacks, which can modulate enzyme activities and cellular processes. Its biological effects are mediated through these interactions, leading to potential therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPOL): Known for its antioxidant properties.
4-Hydroxy-2-pyrone: Used in organic synthesis and has versatile bioactivity.
Uniqueness
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
184375-40-4 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
4-hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h5-8,12H,4H2,1-3H3 |
Clave InChI |
VGMJBFPSVVWODC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(C1=O)O)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


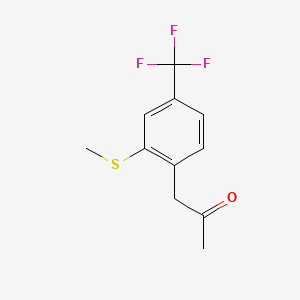
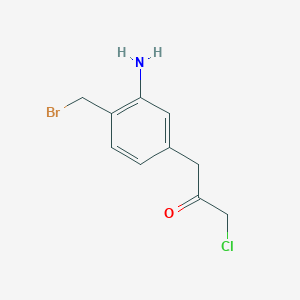

![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)

![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)

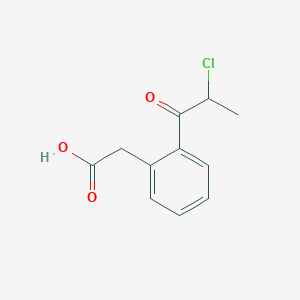
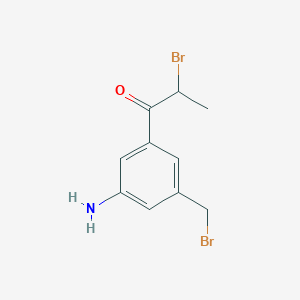
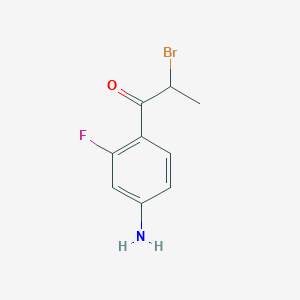
![2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14061489.png)
